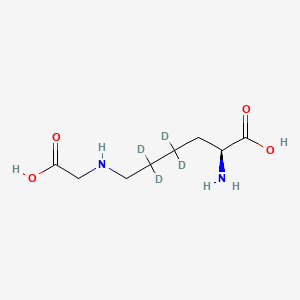

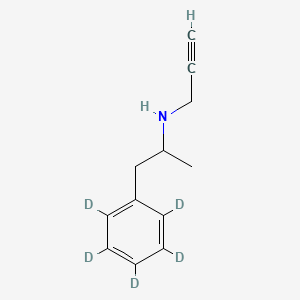

Nordeprenyl-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

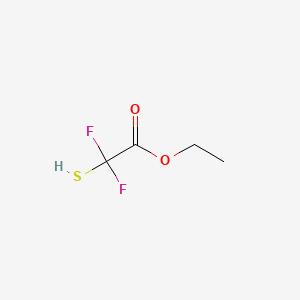

Nordeprenyl-d5 is a labeled metabolite of Deprenyl . It is used for research purposes and has a molecular weight of 178.29 and a molecular formula of C12H10D5N .

Synthesis Analysis

The synthesis of Nordeprenyl-d5 has been previously reported . The precursor, L-nordeprenyl-D2, has been synthesized from L-amphetamine as the starting material . An efficient synthesis of L-nordeprenyl-D2 as a free base has been developed in five synthetic steps with an overall yield of 33% .

Chemical Reactions Analysis

While specific chemical reactions involving Nordeprenyl-d5 are not explicitly mentioned in the search results, it is known that most metabolism reactions are an extension of prototypic organic chemistry concepts around polarity (bond breaking and bond formation), acidity .

Applications De Recherche Scientifique

Positron Emission Tomography (PET) Imaging

Nordeprenyl-d5 is used as a precursor for the synthesis of [11C]L-deprenyl-D2, which is a radiolabeled compound used in PET imaging . This imaging technique is crucial for studying astrocytosis in neurodegenerative diseases. Astrocytosis is a process where astrocytes become activated in response to central nervous system pathologies, such as stroke, trauma, or neurodegenerative diseases like Parkinson’s and Alzheimer’s . The synthesized [11C]L-deprenyl-D2 binds selectively and irreversibly to the MAO-B enzyme, which is increased in these diseases, making it a valuable tool for in vivo imaging of neuroinflammation associated with Alzheimer’s disease .

Neurodegenerative Disease Research

The application of Nordeprenyl-d5 in neurodegenerative disease research is linked to its role in PET imaging. By enabling the visualization of MAO-B enzyme distribution in the brain, researchers can gain insights into the progression of diseases such as Parkinson’s and Alzheimer’s. This can help in understanding the pathophysiology of these conditions and in the development of new therapeutic strategies .

Astrocyte Activation Studies

Nordeprenyl-d5 is instrumental in studying astrocyte activation, which is a hallmark of many central nervous system (CNS) pathologies. The ability to image astrocytosis with PET using [11C]L-deprenyl-D2 provides researchers with a non-invasive method to study the dynamics of astrocyte activation in real-time, contributing to a better understanding of CNS injuries and diseases .

Pharmaceutical Research and Development

In the pharmaceutical industry, Nordeprenyl-d5 can be used for the development of new drugs targeting the MAO-B enzyme. By studying the interaction of [11C]L-deprenyl-D2 with MAO-B, researchers can design more effective MAO-B inhibitors, which have potential applications in treating neurodegenerative diseases and psychiatric disorders .

Chemical Synthesis Optimization

The synthesis process of L-nordeprenyl-D2 showcases the application of Nordeprenyl-d5 in optimizing chemical synthesis routes. The development of a high-yield, stable, and efficient synthesis method for the precursor highlights the role of Nordeprenyl-d5 in improving synthetic methodologies, which is crucial for both research and industrial production .

Propriétés

IUPAC Name |

1-(2,3,4,5,6-pentadeuteriophenyl)-N-prop-2-ynylpropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-3-9-13-11(2)10-12-7-5-4-6-8-12/h1,4-8,11,13H,9-10H2,2H3/i4D,5D,6D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUFAJPMQSFXDFR-UPKDRLQUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NCC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C)NCC#C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nordeprenyl-d5 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.